3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with two chlorine atoms and one difluoromethyl group. Its molecular formula is and it has a molecular weight of approximately 213.99 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals, due to its distinctive chemical properties and biological activities.
Research indicates that 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol exhibits significant biological activity. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical development. The presence of halogen atoms enhances its interaction with biological molecules, which may lead to the inhibition of specific enzymes or pathways involved in microbial resistance mechanisms.
The synthesis of 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol typically involves halogenation reactions of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with suitable reagents under controlled conditions. This process may require catalysts and specific solvents to optimize yield and purity. In industrial settings, large-scale production may utilize advanced chemical reactors and continuous flow techniques to enhance efficiency.
3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol has various applications across multiple fields:
Studies on 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol's interactions have highlighted its ability to form strong interactions with biological targets. The halogen atoms contribute to these interactions by enhancing lipophilicity and facilitating cellular uptake. This characteristic makes the compound particularly effective against certain microbial strains .
Several compounds share structural similarities with 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol | 1805332-69-7 | 0.87 |
2-Amino-3-(trifluoromethyl)pyridine | 79456-33-0 | 0.85 |
5-Chloro-3-(trifluoromethyl)pyridin-2-ol | 19434-84-9 | 0.80 |
What sets 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol apart from similar compounds is its unique combination of chlorine and fluorine substituents along with the difluoromethyl group. This specific arrangement contributes to distinct reactivity profiles and biological activities that are particularly valuable in pharmaceutical applications.